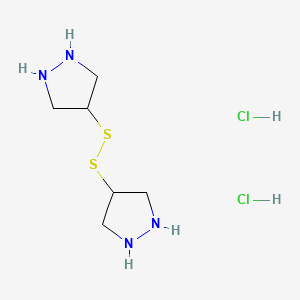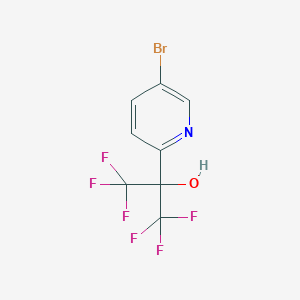
2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound that features a bromopyridine moiety and a hexafluoropropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 5-bromopyridine with hexafluoropropanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hexafluoropropanol, followed by nucleophilic substitution on the bromopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the hexafluoropropanol group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromopyridin-2-yl)methanol: This compound has a similar bromopyridine moiety but lacks the hexafluoropropanol group.
2-(5-Bromopyridin-2-yl)acetonitrile: Another related compound with a nitrile group instead of the hexafluoropropanol group.
Uniqueness
The presence of the hexafluoropropanol group in 2-(5-Bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol imparts unique chemical properties, such as increased hydrophobicity and the ability to form strong hydrogen bonds. These properties distinguish it from other similar compounds and enhance its utility in various applications .
Propiedades
Fórmula molecular |
C8H4BrF6NO |
|---|---|
Peso molecular |
324.02 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H4BrF6NO/c9-4-1-2-5(16-3-4)6(17,7(10,11)12)8(13,14)15/h1-3,17H |
Clave InChI |
XBAXZJWJBOOIMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)

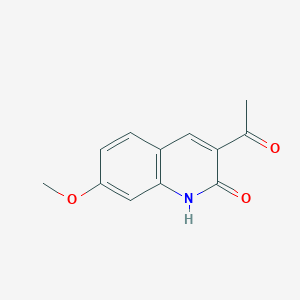
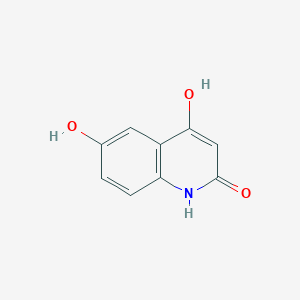
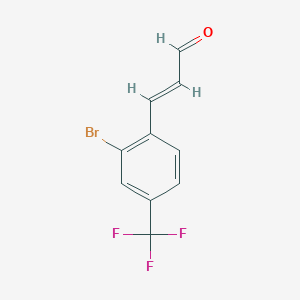

![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)

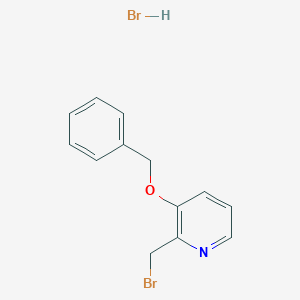


![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)
